molecular formula C12H16O3 B8595290 Methyl 2-(4-hydroxy-3-propylphenyl)acetate

Methyl 2-(4-hydroxy-3-propylphenyl)acetate

Cat. No.: B8595290
M. Wt: 208.25 g/mol
InChI Key: PZZZBMGUMDASMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-hydroxy-3-propylphenyl)acetate is an organic compound belonging to the ester class Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industries

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-3-propylphenylacetate typically involves esterification reactions. One common method is the Fischer esterification, where 4-hydroxy-3-propylphenylacetic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of methyl 4-hydroxy-3-propylphenylacetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Types of Reactions:

    Oxidation: Methyl 2-(4-hydroxy-3-propylphenyl)acetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or quinones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

    Substitution: The phenolic hydroxyl group in methyl 4-hydroxy-3-propylphenylacetate can participate in nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides, leading to the formation of ethers and esters, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Carboxylic acids, quinones

    Reduction: Alcohols

    Substitution: Ethers, esters

Scientific Research Applications

Methyl 2-(4-hydroxy-3-propylphenyl)acetate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its phenolic structure makes it a valuable starting material for various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: In the fragrance industry, methyl 4-hydroxy-3-propylphenylacetate is valued for its pleasant aroma and is used in the formulation of perfumes and flavorings.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-3-propylphenylacetate is primarily related to its phenolic structure. The hydroxyl group can participate in hydrogen bonding and electron donation, influencing various biochemical pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but its antioxidant properties suggest a role in scavenging free radicals and protecting cells from oxidative stress.

Comparison with Similar Compounds

    Methyl 4-hydroxyphenylacetate: This compound is structurally similar but lacks the propyl group, which may influence its chemical reactivity and applications.

    Ethyl 4-hydroxy-3-propylphenylacetate: Similar to methyl 4-hydroxy-3-propylphenylacetate but with an ethyl ester group, potentially altering its physical properties and uses.

Uniqueness: Methyl 2-(4-hydroxy-3-propylphenyl)acetate stands out due to its specific combination of a phenolic hydroxyl group and a propyl ester group. This unique structure imparts distinct chemical properties, making it valuable in various applications, particularly in the fragrance and pharmaceutical industries.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 2-(4-hydroxy-3-propylphenyl)acetate

InChI

InChI=1S/C12H16O3/c1-3-4-10-7-9(5-6-11(10)13)8-12(14)15-2/h5-7,13H,3-4,8H2,1-2H3

InChI Key

PZZZBMGUMDASMF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)CC(=O)OC)O

Origin of Product

United States

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